molecular formula C18H11Cl2N3O2 B11149754 N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

Cat. No.: B11149754
M. Wt: 372.2 g/mol
InChI Key: VPMTYDALIQRSNY-UHFFFAOYSA-N
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Description

N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine, nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites . This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a furan-2-carboxamide group.

Properties

Molecular Formula

C18H11Cl2N3O2

Molecular Weight

372.2 g/mol

IUPAC Name

N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

InChI

InChI=1S/C18H11Cl2N3O2/c19-12-5-3-11(4-6-12)16-17(22-18(24)14-2-1-9-25-14)23-10-13(20)7-8-15(23)21-16/h1-10H,(H,22,24)

InChI Key

VPMTYDALIQRSNY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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